molecular formula C18H19ClN2O4S B2447187 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922062-77-9

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2447187
CAS No.: 922062-77-9
M. Wt: 394.87
InChI Key: VIOMCEBIJCXNBH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity

The compound 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 922008-22-8) is a synthetic derivative that has garnered attention in pharmaceutical research. Its unique structural features suggest potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S with a molecular weight of 394.9 g/mol. The presence of a chlorophenyl group and a sulfonamide moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₄S
Molecular Weight394.9 g/mol
CAS Number922008-22-8

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory processes, potentially reducing the synthesis of pro-inflammatory cytokines.
  • Receptor Modulation : The compound may act as a modulator for certain receptors associated with pain perception and inflammation. This modulation can lead to analgesic effects.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which might contribute to their protective effects against oxidative stress-related conditions.

Anti-inflammatory Activity

Research has demonstrated that derivatives similar to this compound can significantly reduce inflammation in various animal models. For instance:

  • Case Study : A study involving a rodent model showed that administration of the compound led to a marked decrease in paw edema induced by carrageenan injection, suggesting strong anti-inflammatory properties.

Analgesic Effects

The analgesic potential of this compound has been explored through various assays:

  • Case Study : In a formalin test, the compound exhibited dose-dependent analgesic effects, indicating its potential use in pain management therapies.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • Research Finding : In vitro studies have shown effectiveness against certain bacterial strains, although further exploration is needed to confirm these findings and elucidate the mechanisms involved.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-21-8-9-25-17-7-6-15(11-16(17)18(21)22)20-26(23,24)12-13-4-3-5-14(19)10-13/h3-7,10-11,20H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOMCEBIJCXNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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